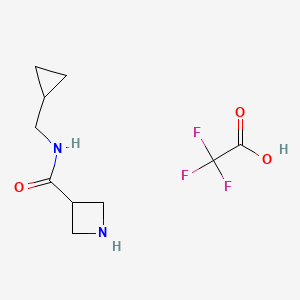
Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt
Overview
Description
Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt is a chemical compound with the molecular formula C10H15F3N2O3 and a molecular weight of 268.23 g/mol . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of azetidines, including Azetidine-3-carboxylic acid, is an important yet undeveloped research area . Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride .Molecular Structure Analysis
The molecular structure of Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt is represented by the formula C10H15F3N2O3 . The structure of azetidines is driven by a considerable ring strain, making them more stable than related aziridines .Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . For instance, the treatment of azetidine with a catalytic amount of Au(PPh 3)(NTf 2) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid resulted in the synthesis of spiro-3-furanone .Physical And Chemical Properties Analysis
Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt has a molecular weight of 268.23 g/mol . The melting point and other physical properties are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Synthesis and Bromination
- Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt is useful in organic synthesis, particularly in the formation of acyclic and heterocyclic compounds. This compound, due to the presence of a carbonyl group, fluoroalkyl substituent, and alkyl-substituted amino functional groups, offers diverse transformation possibilities. It shows potential in reactions with electrophilic reagents, leading to the creation of azetidine, oxazoline, or oxazine heterocycles (Povidaichyk et al., 2020).
Ion Uptake and Release in Plants
- The compound has been used as an analog of proline to study the relationship between protein synthesis and ion transport in plants. It was observed that at certain concentrations, it could inhibit the release of ions to the xylem of barley roots, impacting both uptake to the root and release from symplast to the xylem. This indicates a potential role in studying plant physiology and biochemistry (Pitman et al., 1977).
Medicinal Chemistry
- In medicinal chemistry, azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt is involved in the synthesis of medicinally significant compounds. For example, its use in a transition-metal-free, three-component coupling process facilitated the creation of N-aryl β-amino alcohol derivatives, which are important in drug development (Roy, Baviskar, & Biju, 2015).
Role in Peptide Research
- It also finds application in peptide research, where it serves as a scaffold for studying the influence of conformation on peptide activity. This includes the creation of stable amides and oligopeptides derived from this compound, which helps in investigating secondary structures induced by novel β-amino acids (Liu et al., 2016).
Role in X-ray Irradiation and Radiosensitization Studies
- The compound has been utilized in radiosensitization studies, specifically examining its effects on hepatoma cells treated with X-ray irradiations. It demonstrated a capacity to enhance cell killing when combined with X-ray treatments, indicating its potential use in radiation therapy research (van Rijn, van den Berg, & van der Mast, 1999).
Future Directions
Azetidines, including Azetidine-3-carboxylic acid, are considered valuable compounds in pharmaceutical and agrochemical research . They have potential in peptidomimetic and nucleic acid chemistry . Future research may focus on developing synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons .
properties
IUPAC Name |
N-(cyclopropylmethyl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c11-8(7-4-9-5-7)10-3-6-1-2-6;3-2(4,5)1(6)7/h6-7,9H,1-5H2,(H,10,11);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOWBBRQAGLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)

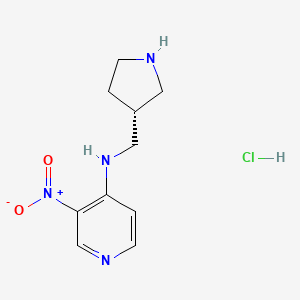

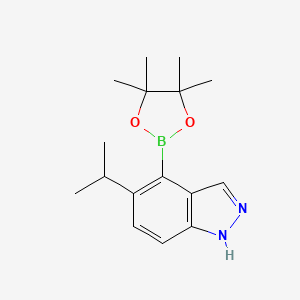
![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)
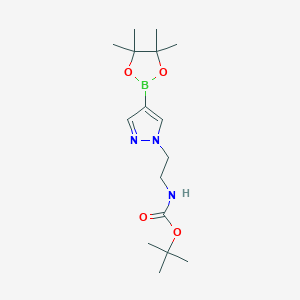

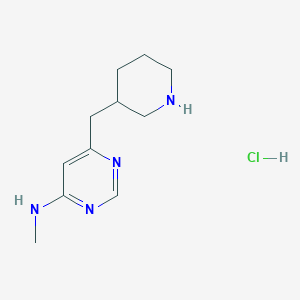
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylate](/img/structure/B1402334.png)
![tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1402335.png)

